molecular formula C20H32N4O2 B4373016 N~3~,N~4~-DICYCLOHEPTYL-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

N~3~,N~4~-DICYCLOHEPTYL-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

Cat. No.: B4373016
M. Wt: 360.5 g/mol
InChI Key: SFDKZTZTFZQODW-UHFFFAOYSA-N
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Description

N,N’-dicycloheptyl-1-methyl-1H-pyrazole-3,4-dicarboxamide is a chemical compound with the molecular formula C20H32N4O2. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-dicycloheptyl-1-methyl-1H-pyrazole-3,4-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-dicycloheptyl-1-methyl-1H-pyrazole-3,4-dicarboxylic acid, while reduction may produce N,N’-dicycloheptyl-1-methyl-1H-pyrazole-3,4-diamine .

Mechanism of Action

The mechanism of action of N,N’-dicycloheptyl-1-methyl-1H-pyrazole-3,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-dicycloheptyl-1-methyl-1H-pyrazole-3,4-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cycloheptyl groups and the methyl group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for various applications .

Properties

IUPAC Name

3-N,4-N-di(cycloheptyl)-1-methylpyrazole-3,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O2/c1-24-14-17(19(25)21-15-10-6-2-3-7-11-15)18(23-24)20(26)22-16-12-8-4-5-9-13-16/h14-16H,2-13H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDKZTZTFZQODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2CCCCCC2)C(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~3~,N~4~-DICYCLOHEPTYL-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
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N~3~,N~4~-DICYCLOHEPTYL-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
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N~3~,N~4~-DICYCLOHEPTYL-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
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N~3~,N~4~-DICYCLOHEPTYL-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
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N~3~,N~4~-DICYCLOHEPTYL-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
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N~3~,N~4~-DICYCLOHEPTYL-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

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